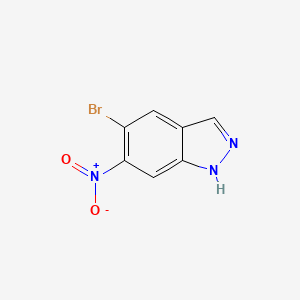

5-Bromo-6-nitro-1H-indazole

Description

Significance of Indazole Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Indazole and its derivatives are fundamental building blocks in the creation of a diverse range of biologically active compounds. nih.gov Although rarely found in nature, synthetic indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, antifungal, and antibacterial properties. nih.govresearchgate.net Their structural similarity to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to readily interact with biological macromolecules. researchgate.net

The versatility of the indazole core has led to the development of several commercially successful drugs. For example, Pazopanib is a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, and Bendazac is a non-steroidal anti-inflammatory drug (NSAID). mdpi.com The success of these and other indazole-containing drugs, such as Niraparib for various cancers, underscores the therapeutic potential of this scaffold. mdpi.com The ability to make structural modifications to the indazole ring allows medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of more potent and selective drug candidates. nih.gov

The broad applicability of indazoles stems from their capacity to act as inhibitors for various enzymes, including protein kinases, which are crucial regulators of cellular processes. nih.govresearchgate.net The development of indazole-based kinase inhibitors is a significant area of cancer research, with many derivatives being investigated for their potential to treat lung, breast, colon, and prostate cancers. nih.govresearchgate.net

Strategic Importance of 5-Bromo-6-nitro-1H-indazole in Academic Research and Development

This compound is a specific derivative of the indazole scaffold that holds strategic importance, primarily as a chemical intermediate in the synthesis of more complex molecules. clearsynth.com Its structure, featuring a bromine atom at the 5-position and a nitro group at the 6-position, provides reactive sites for further chemical modifications. nih.gov These functional groups make it a valuable building block for creating a library of novel indazole derivatives for biological screening. bldpharm.com

The compound is primarily utilized in research and development within the fields of medicinal chemistry and materials science. For instance, the nitro group can be reduced to an amine, and the bromine atom can be replaced or used in cross-coupling reactions, allowing for the introduction of diverse chemical moieties to the indazole core. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of new compounds. nih.gov

An example of its utility is in the synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates for producing a variety of polyfunctionalized 3-substituted indazoles. nih.gov These subsequent compounds can then be elaborated into potential kinase inhibitors or other biologically active agents. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H4BrN3O2 | clearsynth.comnih.gov |

| Molecular Weight | 242.04 g/mol | clearsynth.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 71785-49-4 | clearsynth.comnih.gov |

Thematic Research Directions for this compound and its Derivatives

The future research landscape for this compound and the compounds derived from it is rich and varied, primarily focusing on therapeutic applications. Key research directions include:

Anticancer Drug Development : A major focus is the synthesis of novel indazole derivatives as anticancer agents. nih.govrsc.orgmdpi.com Research is geared towards developing inhibitors for various protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Anaplastic Lymphoma Kinase (ALK), which are implicated in tumor growth and proliferation. mdpi.com Derivatives of 6-aminoindazole have shown promising cytotoxicity in human cancer cell lines. benthamdirect.com Furthermore, indazole derivatives are being investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a role in immune evasion by tumors. nih.gov

Anti-inflammatory Agents : There is a continued investigation into indazole derivatives as potent anti-inflammatory agents. nih.govhep.com.cnnih.govugm.ac.id Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, which are key mediators of inflammation. nih.gov The development of new indazole-based anti-inflammatory drugs with potentially fewer side effects than current treatments is an active area of study. nih.gov

Kinase Inhibitors for Various Diseases : Beyond cancer, the role of indazoles as kinase inhibitors is being explored for other diseases. nih.govrsc.orgwipo.int This includes the development of inhibitors for cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and immune responses. wipo.int The ability to selectively target specific kinases is a significant goal in developing targeted therapies. nih.gov

Materials Science : While the primary focus is on medicinal chemistry, the unique electronic properties imparted by the bromo and nitro substituents suggest potential applications in materials science, such as in the synthesis of dyes, pigments, or other specialty chemicals.

Examples of Biologically Active Indazole Derivatives

| Compound Class/Derivative | Biological Activity / Target | Research Focus | Source |

|---|---|---|---|

| 3-Aryl Indazoles | Anticancer | Cytotoxic activity against HCT-116 and MDA-MB-231 cancer cell lines. | mdpi.com |

| 6-Aminoindazole Derivatives | Anticancer | Anti-proliferative activity in various human cancer cell lines. | benthamdirect.com |

| Indazole-pyrimidine Hybrids | VEGFR-2 Inhibition | Development of potent inhibitors for vascular endothelial growth factor receptor 2. | nih.gov |

| 3-Substituted 1H-indazoles | IDO1 Inhibition | Inhibition of Indoleamine 2,3-dioxygenase for cancer immunotherapy. | nih.gov |

| General Indazole Derivatives | Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines. | nih.govugm.ac.id |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-6(4)2-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTOIRAMFAFXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650583 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71785-49-4 | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71785-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 6 Nitro 1h Indazole and Structural Analogues

Foundational Synthetic Routes to the Indazole Nucleus

The indazole nucleus, a bicyclic aromatic heterocycle, is a common scaffold in many biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of various classical and modern synthetic strategies.

Classic Cyclization Reactions for Indazole Formation

Historically, the synthesis of the indazole core has been achieved through various cyclization reactions. One of the earliest methods involves the thermal cyclization of o-hydrazinocinnamic acid. Another widely used approach is the intramolecular cyclization of N-nitroso-o-toluidines. For instance, heating N-nitrosobenzo-o-toluidine in boiling benzene (B151609) has been a known method for preparing indazole. Similarly, substituted N-nitroso-o-acetoluidides have been utilized to prepare substituted indazoles like 5-chloroindazole and 5,7-dichloroindazole through nitrosation using nitrogen oxides.

Modern approaches often involve transition metal-catalyzed reactions. For instance, a one-pot, three-component condensation reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper(I) iodide/TMEDA catalyst system can yield 2-aryl-2H-indazoles in good yields. Palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes is another contemporary method.

Nitrosation and Ring-Closure Strategies

Nitrosation followed by ring closure is a cornerstone in the synthesis of indazoles. A common starting material for this strategy is a substituted o-toluidine (B26562). This process involves reacting the o-toluidine with an excess of glacial acetic acid and acetic anhydride (B1165640) to form the corresponding 2-methylacetanilide in situ. Subsequent addition of sodium nitrite (B80452) or another alkali metal nitrite facilitates nitrosation and ring closure to form the substituted indazole. The reaction temperature is typically maintained between 70°C and 100°C to ensure a sufficient reaction rate while allowing for monitoring of the system's acidity.

Another variation of this strategy involves the diazotization of o-toluidine with sodium nitrite in acetic acid at room temperature, followed by ring closure involving the methyl group to yield 1H-indazole. This diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to produce 3-substituted 1H-indazoles.

Targeted Synthesis of Halogenated and Nitro-Substituted Indazole Cores

The introduction of halogen and nitro groups onto the indazole ring is crucial for modifying its electronic properties and providing handles for further functionalization. The position of these substituents is dictated by the directing effects of the existing groups on the indazole nucleus and the choice of reagents and reaction conditions.

Bromination Procedures for Indazole Derivatives

The bromination of indazoles can be achieved using various brominating agents and reaction conditions, leading to regioselective substitution. A common and efficient method for introducing a bromine atom at the C3 position of the indazole ring is the use of N-bromosuccinimide (NBS) in solvents such as acetonitrile, dichloromethane, or chloroform. For instance, an ultrasound-assisted bromination of indazoles at the C3 position using dibromohydantoin (DBDMH) as the bromine source has been reported to be a novel and efficient protocol. thieme-connect.de

Direct bromination of the benzene ring of the indazole nucleus can also be achieved. For example, a regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been accomplished using N-bromosuccinimide. researchgate.net

Introduction of Nitro Groups onto the Indazole System

The nitration of indazoles typically occurs on the benzene ring and the position of nitration is influenced by the existing substituents. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. However, these conditions can be harsh and may lead to over-nitration or poor functional group tolerance.

Milder and more selective nitration methods have been developed. For instance, iron(III) nitrate (B79036) has been used as an economical and less toxic nitrating reagent for the site-selective C7-nitration of 2H-indazoles. The synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through a process involving the preparation of arylhydrazones from acetophenone (B1666503) or benzaldehyde (B42025) substituted with a nitro group at the C5 position, followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Preparation of 5-Bromo-6-nitro-1H-indazole via Precursor Functionalization

The synthesis of the specific isomer this compound can be achieved through a multi-step process starting from a suitably substituted precursor. One plausible synthetic route begins with the diazotization of 4-bromo-2-methyl-3-nitroaniline. This intermediate can be prepared through the nitration of 4-bromo-2-methylaniline. The subsequent diazotization of 4-bromo-2-methyl-3-nitroaniline, followed by an intramolecular cyclization, would yield the desired this compound. This approach leverages the principles of directing group effects in electrophilic aromatic substitution to install the nitro group at the desired position relative to the bromo and methyl groups on the aniline (B41778) precursor. The final cyclization step to form the indazole ring is a well-established transformation in heterocyclic chemistry.

Alternatively, the synthesis could potentially be achieved by the direct nitration of 5-bromo-1H-indazole. However, this reaction would likely yield a mixture of isomers, and the separation of the desired 6-nitro isomer could be challenging. The directing effect of the bromine atom at the 5-position would influence the position of the incoming nitro group. Similarly, the bromination of 6-nitro-1H-indazole could also be explored, where the directing effect of the nitro group at the 6-position would guide the incoming bromine atom. The regioselectivity of these direct electrophilic substitution reactions would be critical in determining the feasibility of these routes.

A documented, though for a different isomer, synthesis of 3-bromo-5-nitro-1H-indazole involves taking 5-nitro-1H-indazole as the starting material and dropwise adding a bromine solution in N,N-dimethylformamide (DMF) to perform the bromination reaction. google.com This highlights a precursor functionalization approach that could be adapted for the synthesis of this compound, likely starting from 6-nitro-1H-indazole and performing a bromination reaction.

Advanced Chemical Transformations and Derivative Synthesis

Nucleophilic Aromatic Substitution (SNAr) Reactions in Indazole Construction

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the synthesis of substituted indazoles. This approach typically involves the reaction of an arylhydrazone with a suitably activated aromatic ring, leading to cyclization and formation of the indazole core. nih.govmdpi.com For instance, an efficient route to substituted 1-aryl-1H-indazoles has been developed through the preparation of arylhydrazones from acetophenone or benzaldehyde substituted with a fluorine atom at the C2 position and a nitro group at the C5 position. mdpi.comresearchgate.net The subsequent deprotonation and SNAr ring closure result in the formation of the desired indazole derivatives in yields ranging from 45–90%. mdpi.comresearchgate.net

The success of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. The nitro group in 5-nitro-1H-indazole derivatives serves this purpose, facilitating the displacement of a leaving group, such as a halogen, by a nucleophile. masterorganicchemistry.com This methodology has been successfully modified into a one-pot domino process, particularly in the acetophenone series, affording the desired products in high yields (73–96%). mdpi.comresearchgate.net

1,3-Dipolar Cycloaddition for Novel Indazole Conjugates

The 1,3-dipolar cycloaddition is a versatile reaction for constructing five-membered heterocyclic rings, including indazole-containing conjugates. nih.govwikipedia.org This reaction involves the addition of a 1,3-dipole, such as an azide or a nitrone, to a dipolarophile, which is typically an alkene or an alkyne. wikipedia.orgijrpc.com This method provides a powerful tool for the synthesis of novel indazole derivatives with diverse functionalities. researchgate.net

In the context of indazole synthesis, N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in situ generation of a diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.org This approach offers a straightforward pathway to a variety of substituted indazoles.

Synthesis of Diverse this compound Analogues

The core this compound scaffold can be further modified to generate a wide range of analogues with diverse biological activities. These modifications can be achieved through functionalization at various positions of the indazole ring, the generation of fused ring systems, and the preparation of sulfonamide and carbamate (B1207046) derivatives.

The nitrogen at the 1-position of the indazole ring is a common site for functionalization. Alkylation and arylation reactions at this position can be achieved using various synthetic methods. For example, the reaction of 3-bromo-6-nitroindazole with propargyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide yields 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. nih.gov Similarly, the reaction of 6-nitroindazole (B21905) with allyl bromide under similar conditions affords 1-allyl-6-nitro-1H-indazole. nih.gov

Palladium-catalyzed cross-coupling reactions are also employed for the C-5 arylation of azoles, which can be applied to indazole derivatives. preprints.org These reactions allow for the introduction of various aryl groups at the 1-position, leading to a diverse library of compounds.

The indazole ring can serve as a scaffold for the construction of more complex fused ring systems. While specific examples for this compound are not detailed in the provided context, the general principle involves utilizing the reactive sites on the indazole core to build additional rings. The development of modular strategies for the assembly of fused ring systems, such as the 5-8-5 carbocyclic ring system, highlights the potential for creating complex molecular architectures based on heterocyclic scaffolds. rsc.org

Sulfonamide and carbamate moieties are important functional groups in medicinal chemistry and can be incorporated into the indazole scaffold to generate derivatives with potential biological activity. A series of new sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized in good yields. researchgate.netacgpubs.org The synthesis of these derivatives typically involves the reaction of 5-nitro-1H-indazole with various sulfonyl chlorides or chloroformates. The structures of these newly synthesized compounds have been confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netacgpubs.org

Table of Synthesized this compound Analogues and Related Derivatives:

| Compound Name | Molecular Formula | Method of Synthesis | Reference |

| 1-Aryl-5-nitro-1H-indazoles | Varies | Nucleophilic Aromatic Substitution (SNAr) | mdpi.com, researchgate.net |

| 3-Substituted indazoles | Varies | 1,3-Dipolar Cycloaddition | organic-chemistry.org |

| 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | C₁₀H₆BrN₃O₂ | Alkylation | nih.gov |

| 1-Allyl-6-nitro-1H-indazole | C₁₀H₉N₃O₂ | Alkylation | nih.gov |

| Sulfonamide derivatives of 5-nitro-1H-indazole | Varies | Reaction with sulfonyl chlorides | researchgate.net, acgpubs.org |

| Carbamate derivatives of 5-nitro-1H-indazole | Varies | Reaction with chloroformates | researchgate.net, acgpubs.org |

Sustainable and Efficient Synthetic Protocols

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. jchr.org This technique's efficiency stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, resulting in rapid and uniform heating. jchr.org

For the synthesis of indazole derivatives, microwave assistance has proven to be particularly beneficial. For instance, the synthesis of various 1-H-indazole and 1-phenyl-1H-indazole derivatives has been achieved with good to excellent yields in significantly shorter reaction times compared to conventional heating. ajrconline.org In one study, the microwave-assisted cyclization of aryl hydrazones, formed from salicylaldehydes and hydrazine (B178648) hydrates, afforded indazoles in high yields. ajrconline.org This approach highlights the potential for synthesizing precursors to this compound in a more sustainable manner.

Furthermore, microwave-assisted synthesis has been successfully applied to the preparation of key intermediates, such as brominated and nitrated indole (B1671886) derivatives, which share structural similarities with the target compound. mdpi.com The synthesis of methyl 5-bromo-2-methyl-1H-indole-3-carboxylate and its 6-bromo isomer was achieved in high yields with reduced reaction times under microwave irradiation. mdpi.com Notably, the microwave-assisted method also prevented the formation of debrominated byproducts that were observed with conventional heating. mdpi.com

The following table summarizes the comparison between microwave-assisted and conventional synthesis for a selection of indazole and related heterocyclic compounds, illustrating the advantages of the former.

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1-H indazole derivatives | Microwave-assisted | 18 min | 77-86 | jchr.org |

| 6-nitro-1-phenyl-1H-indazole | Microwave-assisted | N/A | 85 | ajrconline.org |

| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Microwave-assisted | 3 h | 94 | mdpi.com |

| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Conventional | 12 h | 89 | mdpi.com |

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. This approach reduces solvent consumption, minimizes waste generation, and saves time and resources.

An efficient one-pot domino process has been developed for the synthesis of 1-aryl-5-nitro-1H-indazoles. mdpi.comresearchgate.net This method involves the formation of an arylhydrazone followed by a deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. mdpi.comresearchgate.net The successful application of this one-pot strategy to the acetophenone series resulted in high yields, demonstrating its potential for the streamlined synthesis of substituted nitroindazoles. mdpi.comresearchgate.net

The following table details the yields of various 1-aryl-5-nitro-1H-indazoles synthesized via a modified one-pot procedure, underscoring the efficiency of this methodology.

| Starting Material (Arylhydrazine) | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine | 1-Phenyl-5-nitro-1H-indazole | 72 | mdpi.com |

| 4-Methoxyphenylhydrazine | 1-(4-Methoxyphenyl)-5-nitro-1H-indazole | 74 | mdpi.com |

| 3-Chlorophenylhydrazine | 1-(3-Chlorophenyl)-5-nitro-1H-indazole | 60 | mdpi.com |

| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-5-nitro-1H-indazole | 60 | mdpi.com |

Use of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, supercritical fluids, or bio-based solvents.

In the context of indazole synthesis, reactions have been successfully carried out in distilled water, offering a fast, efficient, and environmentally friendly alternative to conventional methods. jchr.org For example, the microwave-assisted synthesis of 1-H indazole derivatives from o-chlorobenzaldehyde or o-nitrobenzaldehyde and hydrazine hydrate (B1144303) has been effectively performed in water. jchr.org

Catalyst-Free Synthesis

The elimination of catalysts, particularly those based on heavy or precious metals, is another cornerstone of sustainable synthesis. Catalyst-free reactions simplify purification processes, reduce costs, and avoid the environmental issues associated with catalyst disposal.

While many indazole syntheses employ catalysts, research into catalyst-free alternatives is ongoing. The development of synthetic routes that proceed efficiently without the need for a catalyst is a key objective in green chemistry. For the synthesis of this compound, exploring catalyst-free conditions for the bromination and nitration steps, or for the core indazole ring formation, could lead to more sustainable and economical production methods.

Structure Activity Relationship Sar and Mechanistic Elucidation

Positional and Substituent Effects on Biological Activity

The strategic placement of substituents on the indazole scaffold can dramatically alter its electronic distribution, lipophilicity, and steric profile, thereby influencing its pharmacological properties.

The introduction of a bromine atom at the 5-position of the indazole ring significantly impacts the molecule's properties. Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. Its presence can enhance the binding affinity of the molecule to its biological target through halogen bonding, a non-covalent interaction between the halogen atom and a nucleophilic site on the receptor. nih.gov Furthermore, the lipophilicity of the compound is increased by the bromine atom, which can improve its ability to cross cell membranes. For instance, studies on other indazole derivatives have shown that halogenation can be crucial for potent biological activity. As an example, the introduction of a bromine atom at the C4 position of the indazole ring has been associated with potent inhibition of neuronal nitric oxide synthase. austinpublishinggroup.com

The nitro group at the 6-position is a strong electron-withdrawing group, which profoundly influences the electronic character of the indazole ring system. This electronic modification can be critical for the molecule's binding mode and affinity to a target protein. The nitro group can participate in hydrogen bonding and other polar interactions within a receptor's active site. mdpi.com In various classes of compounds, the nitro group is a known pharmacophore that can be involved in redox cycling, a mechanism that can lead to cytotoxic effects in cancer cells or antimicrobial activity. mdpi.com Research on 3-chloro-6-nitro-1H-indazole derivatives has highlighted the importance of the nitro group in their antileishmanial activity. tandfonline.comnih.gov

The following table provides a hypothetical representation of how such data might be presented:

| Substituent | Position | Hammett Constant (σp) | Taft Steric Parameter (Es) | Contribution to Activity |

| Bromine | 5 | +0.23 | -1.16 | Electronic withdrawal, potential for halogen bonding, increased lipophilicity. |

| Nitro | 6 | +0.78 | -2.52 | Strong electronic withdrawal, potential for hydrogen bonding and polar interactions. |

Note: The Hammett and Taft parameters are illustrative and based on general values for these substituents on a benzene (B151609) ring, as specific values for the indazole system were not found.

Computational Chemistry and Molecular Modeling for Target Interaction

Computational tools offer invaluable insights into the potential interactions of 5-Bromo-6-nitro-1H-indazole with biological targets at a molecular level.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For a series of indazole derivatives including this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. distantreader.orgnih.gov These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

A hypothetical QSAR equation for a series of indazole derivatives might look like:

log(1/IC50) = β0 + β1(σ) + β2(Es) + β3(LogP)

Where IC50 is the concentration of the compound required for 50% inhibition of a biological target, and β are the coefficients for the electronic (σ), steric (Es), and hydrophobic (LogP) parameters. Such models can guide the design of new, more potent analogues. eurekaselect.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking simulations could be performed against the active site of a putative protein target. These simulations would reveal potential binding modes, key intermolecular interactions (such as hydrogen bonds, halogen bonds, and hydrophobic interactions), and provide an estimate of the binding affinity.

For example, docking studies on other nitro-indazole derivatives have been used to elucidate their binding mechanism with enzymes like trypanothione (B104310) reductase. tandfonline.com A similar approach for this compound would involve preparing the 3D structure of the ligand and the receptor, performing the docking calculations, and analyzing the resulting poses.

The following table illustrates the kind of data that can be obtained from molecular docking simulations:

| Interaction Type | Interacting Residue(s) in Receptor | Distance (Å) |

| Hydrogen Bond | Amino Acid X | 2.8 |

| Halogen Bond | Amino Acid Y | 3.1 |

| Hydrophobic Interaction | Amino Acid Z | 3.5 |

Note: This table is a hypothetical representation of potential interactions and does not represent actual experimental data for this compound.

Such detailed molecular insights are instrumental in understanding the mechanism of action and in the rational design of more effective therapeutic agents based on the this compound scaffold.

Prediction of Pharmacological Target Specificity and Selectivity

The prediction of pharmacological targets for novel compounds like this compound is a critical step in drug discovery, often leveraging computational models and structure-activity relationship (SAR) data from analogous compounds. While specific predictive studies for this compound are not extensively documented, insights can be drawn from the broader class of nitro-substituted indazoles.

For instance, various C-nitro-1H-indazoles have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.gov The position of the nitro group on the indazole ring significantly influences inhibitory activity and selectivity. nih.gov For example, 7-nitro-1H-indazole shows powerful inhibitory properties against NOS isoforms, whereas 4-, 5-, and 6-nitro-1H-indazoles exhibit different reactivity and potency profiles. nih.govnih.gov The introduction of a bromo group at the 5-position, in conjunction with a nitro group at the 6-position, would be expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets. Further computational screening and in vitro assays are necessary to elucidate the precise target specificity of this compound.

Conformational Analysis and Pharmacophore Mapping

Computational studies on related nitro-indazole derivatives, using methods like B3LYP/6-311++G(d,p) level calculations, have been employed to understand their structural and electronic properties. acs.orgresearchgate.net X-ray crystallography of related (1H-indazol-1-yl)methanol derivatives reveals that these molecules can form dimers through intermolecular hydrogen bonds. nih.govacs.org

For this compound, a pharmacophore model would likely include:

Hydrogen bond donors (the N-H of the indazole ring).

Hydrogen bond acceptors (the nitro group and the pyrazole (B372694) nitrogen).

An aromatic region (the bicyclic indazole core).

A halogen atom (the bromo group), which can participate in halogen bonding or alter the electronic landscape of the aromatic system.

The precise spatial arrangement of these features, determined through conformational analysis, would define its potential for interacting with specific enzyme active sites or receptor binding pockets.

Identification and Validation of Molecular Targets

Identifying and validating the molecular targets of a compound are crucial for understanding its mechanism of action. wjbphs.com This process involves a combination of experimental techniques to confirm the interaction between the compound and its biological target.

Enzyme Kinetic Studies for Inhibition Mechanisms

While specific enzyme kinetic studies for this compound are not available in the reviewed literature, extensive research on the parent compound, 6-nitro-1H-indazole, provides a strong basis for predicting its potential inhibitory mechanisms. 6-nitro-1H-indazole has been shown to be an inhibitor of nitric oxide synthase (NOS) isoforms. nih.gov

Kinetic studies on related nitroindazoles have demonstrated reversible inhibition of NOS. nih.gov For example, 7-nitroindazole (B13768) was found to be a competitive inhibitor with respect to both the arginine substrate and the (6R)-5,6,7,8-tetrahydrobiopterin cofactor for the brain-derived NOS isoform. nih.gov However, for the inducible NOS isoform from murine macrophages, the inhibition was noncompetitive with respect to arginine but competitive with the cofactor. nih.gov These findings suggest that nitroindazoles likely interact with the heme-iron active site of the enzyme, preventing oxygen from binding. nih.gov It is plausible that this compound would exhibit a similar mechanism of action, with the bromine atom potentially influencing its affinity (Ki) and inhibitory concentration (IC50).

The table below summarizes the inhibitory activity of various nitroindazoles against NOS isoforms, providing a comparative context for the potential activity of this compound. nih.gov

| Compound | Target Enzyme | IC50 Value |

| Indazole | CaM-dependent NOS (bovine brain) | 2.3 mM |

| Inducible NOS (murine macrophages) | 470 µM | |

| 5-nitroindazole | CaM-dependent NOS (bovine brain) | 1.15 mM |

| Inducible NOS (murine macrophages) | 240 µM | |

| 6-nitroindazole (B21905) | CaM-dependent NOS (bovine brain) | 40 µM |

| Inducible NOS (murine macrophages) | 56 µM | |

| 7-nitroindazole | CaM-dependent NOS (bovine brain) | 2.5 µM |

| Inducible NOS (murine macrophages) | 20 µM |

This data is based on the referenced literature and does not include this compound, for which specific data is not currently available.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. There is currently no published data from receptor binding assays specifically for this compound. The execution of such assays, screening the compound against a panel of known receptors, would be a critical next step in characterizing its pharmacological profile and identifying its primary molecular targets.

Investigation of Cellular Signaling Pathway Modulation

The modulation of cellular signaling pathways is a downstream consequence of a compound's interaction with its molecular target. For instance, if this compound inhibits NOS, it would modulate signaling pathways that are dependent on nitric oxide (NO). NO is a key signaling molecule in various physiological processes, including neurotransmission, vasodilation, and the immune response.

Inhibition of NOS would lead to a decrease in NO production, which could impact pathways such as the cGMP pathway, as NO is a primary activator of soluble guanylate cyclase. Furthermore, given that chronic inflammation is linked to many diseases and is often mediated by specific signaling pathways, investigating the effect of this compound on pathways like NF-κB, MAPKs, and PI3K/Akt could reveal potential anti-inflammatory properties. nih.gov However, specific studies investigating the effect of this compound on these or any other cellular signaling pathways have not yet been reported.

Advanced Research Applications and Future Directions for 5 Bromo 6 Nitro 1h Indazole

Utility as a Chemical Probe and Synthetic Intermediate

5-Bromo-6-nitro-1H-indazole is a valuable building block in organic synthesis, primarily owing to the presence of the bromine atom and the nitro group. These functional groups provide reactive sites for a variety of chemical transformations, making the molecule an excellent starting point for the construction of more complex molecular architectures.

The indazole core is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to multiple, unrelated classes of protein targets. The bromo and nitro substituents on this compound can be strategically manipulated to create novel heterocyclic scaffolds. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl moieties. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a handle for the construction of fused ring systems. These transformations allow for the generation of a wide range of derivatives with distinct three-dimensional shapes and electronic properties, which is crucial for exploring new chemical space and identifying novel bioactive compounds.

Research on related bromo-indazole derivatives has demonstrated the feasibility of these synthetic strategies. For example, 6-bromo-1H-indazole has been utilized in the synthesis of 1,2,3-triazole analogues through 1,3-dipolar cycloaddition reactions, showcasing the utility of the bromo-indazole scaffold in creating complex heterocyclic systems. banglajol.info Similarly, the synthesis of 3-amino-1H-indazol-6-yl-benzamides has been achieved starting from 4-bromo-2-fluorobenzonitrile, which undergoes condensation with hydrazine (B178648) to form a 3-aminoindazole intermediate. nih.gov These examples highlight the synthetic versatility of the bromo-indazole core, a feature shared by this compound.

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new hits. This compound serves as an excellent starting material for the creation of such libraries. Its functional handles allow for the systematic introduction of a wide variety of substituents, leading to a library of compounds with diverse physicochemical properties. This diversity increases the probability of identifying compounds with desired biological activities.

Fragment-based drug discovery (FBDD) is a powerful approach that utilizes small, low-molecular-weight compounds (fragments) to probe the binding sites of biological targets. frontiersin.org The indazole scaffold has been successfully employed in FBDD campaigns. For example, an indazole fragment was identified as a hit in a high-concentration biochemical screen and was subsequently optimized to develop potent inhibitors of AXL kinase. nih.gov The structural information from such studies can guide the elaboration of the this compound core to design focused libraries for screening against specific targets.

Table 1: Potential Synthetic Transformations of this compound for Library Diversification

| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |

| Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl or heteroaryl substitution |

| Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino substitution |

| Bromine | Sonogashira Coupling | Alkynes, Pd/Cu catalyst | Alkynyl substitution |

| Nitro | Reduction | SnCl2, Fe/HCl, H2/Pd | Amino group |

| Indazole NH | Alkylation/Arylation | Alkyl halides, Aryl halides | N-substituted indazoles |

Rational Drug Design and Optimization Strategies

Rational drug design aims to develop new medications based on a deep understanding of the biological target. The indazole scaffold has proven to be a valuable component in the design of targeted therapies, particularly kinase inhibitors.

The process of identifying and validating a lead compound is a critical step in drug discovery. The indazole core is present in several clinically approved and investigational drugs. nih.gov The unique electronic properties and hydrogen bonding capabilities of the indazole ring system contribute to its ability to bind with high affinity to the ATP-binding site of various kinases.

While specific lead compounds derived directly from this compound are not extensively documented in publicly available literature, the broader class of substituted indazoles provides a strong rationale for its potential. For instance, various 5-substituted indazole derivatives have been synthesized and evaluated as multitarget inhibitors for Alzheimer's disease, targeting both cholinesterases and BACE1. nih.gov

Structure-guided drug discovery relies on the three-dimensional structure of the target protein to design and optimize inhibitors. X-ray crystallography and computational modeling are key tools in this process. The indazole scaffold has been a subject of such studies, with researchers designing novel inhibitors based on the structural information of the target's binding site.

For example, a structure-based design approach was used to develop a new type II kinase inhibitor scaffold, 3-amino-1H-indazol-6-yl-benzamide, which showed potent inhibition of FLT3 and PDGFRα. nih.gov Similarly, in silico fragment-based and knowledge-based drug design approaches have been used to identify novel indazole derivatives as potent inhibitors of Aurora kinases. nih.gov These studies demonstrate how the indazole core can be rationally modified to achieve high potency and selectivity. The bromo and nitro groups of this compound offer precise points for modification based on the structural features of a target's active site.

Table 2: Examples of Indazole-Based Kinase Inhibitors and Their Design Strategy

| Inhibitor Class | Target Kinase(s) | Design Strategy | Reference |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Structure-based design and scaffold morphing | nih.gov |

| Indazole Derivatives | Aurora Kinases | In silico fragment-based and knowledge-based design | nih.gov |

| Indazole-based compounds | AXL Kinase | Fragment-based lead discovery | nih.gov |

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, offer a promising therapeutic approach. arxiv.orgnih.gov The indazole scaffold is well-suited for the development of such agents due to its ability to be functionalized at multiple positions.

The design of multi-target drugs often involves combining pharmacophores from inhibitors of different targets into a single molecule. The synthetic accessibility of this compound allows for the systematic exploration of different substituent combinations to achieve the desired multi-target activity profile. For instance, a new family of 5-substituted indazole derivatives has been developed as multitarget agents for Alzheimer's disease, demonstrating simultaneous inhibition of cholinergic and BACE1 enzymes. nih.gov This highlights the potential of the indazole scaffold in the rational design of drugs with complex pharmacological profiles.

Challenges and Future Prospects in Indazole Research

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. nih.govresearchgate.net As a privileged structure, it forms the basis for numerous therapeutic agents, driving continuous interest in its chemical and biological properties. benthamdirect.comresearchgate.net However, the journey from a simple indazole core, such as this compound, to a clinically successful drug is fraught with challenges. Researchers are actively exploring avenues to overcome these hurdles, focusing on improving synthesis, enhancing drug specificity, and deepening the molecular understanding of how these compounds work. Future research aims to unlock the full potential of indazole derivatives in treating a wide array of diseases. benthamdirect.com

Advancements in Synthetic Scalability and Yield

A significant challenge in the development of indazole-based therapeutics is the creation of efficient, scalable, and high-yield synthetic routes. The synthesis of substituted indazoles often involves multi-step processes that can be complex and require careful optimization of reaction conditions. rsc.orgresearchgate.net For instance, the preparation of a precursor like 5-bromo-1H-indazole can be achieved through methods such as the cyclization of o-haloaryl N-sulfonylhydrazones or the nitrosation of indoles, with reported yields being highly dependent on the chosen pathway and substrates. rsc.orgnih.gov

Key challenges in scaling up production include:

Purification: The removal of by-products and impurities often requires demanding chromatographic techniques, which can be a bottleneck in large-scale manufacturing.

Harsh Reaction Conditions: Some synthetic steps may require conditions that are not amenable to industrial-scale production, posing safety and equipment challenges. google.com

To address these issues, researchers are focusing on developing more streamlined and robust synthetic methodologies. Recent advancements include:

Catalyst Development: The use of novel catalysts, such as copper- or palladium-based systems, can facilitate reactions under milder conditions and with greater selectivity, leading to purer products and higher yields. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, which can enhance yield, improve safety, and allow for easier scalability compared to traditional batch processing.

These advancements are crucial for making the synthesis of complex indazole derivatives, derived from starting materials like this compound, more economically viable and suitable for industrial production.

Enhanced Specificity and Reduced Off-Target Effects

A critical goal in drug development is to design molecules that interact specifically with their intended biological target, thereby maximizing therapeutic efficacy and minimizing unwanted side effects. patsnap.com Off-target effects occur when a drug binds to unintended proteins or receptors, which can lead to adverse events. nih.govyoutube.com For indazole derivatives, particularly those designed as kinase inhibitors, achieving high selectivity is paramount, as many kinases share structural similarities in their ATP-binding pockets. nih.gov

Strategies to improve the specificity of indazole-based compounds include:

Structure-Based Drug Design: Utilizing computational and structural biology tools, researchers can design molecules that fit precisely into the binding site of the target protein, enhancing selectivity. patsnap.com Analyzing the molecular structure of the target allows for the optimization of the indazole scaffold with specific substitutions to improve binding affinity and specificity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of an indazole derivative and evaluating its biological activity helps to identify which parts of the molecule are crucial for on-target potency and which can be altered to reduce off-target interactions. nih.govnih.gov For example, studies have shown that the position and nature of substituents on the indazole ring can dramatically influence a compound's selectivity for different kinases. nih.gov

High-Throughput Screening (HTS): This method allows for the rapid testing of thousands of compounds against a panel of targets to identify those with the highest selectivity early in the drug discovery process. patsnap.com This helps to eliminate promiscuous compounds that are likely to have significant off-target activity. youtube.com

Through these approaches, scientists can refine indazole derivatives to create highly selective therapeutic agents with a reduced potential for off-target effects.

Integration of Omics Data for Mechanistic Insights

Understanding the precise mechanism of action of a drug candidate is fundamental to its development. The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized this process. mdpi.com By integrating these large-scale datasets, researchers can gain a holistic view of the molecular changes that occur in cells or organisms in response to treatment with an indazole derivative. nih.govarxiv.orgmit.edu

The integration of multi-omics data offers several advantages:

Unraveling Complex Mechanisms: It allows for a comprehensive understanding of how a compound affects various biological pathways, rather than just its primary target. jci.orgnih.gov This can reveal the downstream consequences of target engagement and identify potential mechanisms of resistance.

Biomarker Discovery: Omics data can help identify biomarkers that predict a patient's response to a particular indazole-based therapy, paving the way for personalized medicine. arxiv.org

Bridging Genotype to Phenotype: These approaches help connect genetic information to observable traits, clarifying how a drug's effect is manifested at the whole-organism level. nih.gov

For example, by combining transcriptomics (measuring gene expression) and proteomics (measuring protein levels), researchers can see how an indazole-based kinase inhibitor not only blocks the activity of its target kinase but also alters the expression of genes and proteins in the signaling pathways controlled by that kinase. nih.gov This multi-layered data can provide crucial insights into the drug's efficacy and potential side effects long before it reaches clinical trials. youtube.com

Emerging Therapeutic Applications of Indazole Derivatives

The structural versatility of the indazole ring has led to its incorporation into a wide range of therapeutic agents with diverse biological activities. nih.govresearchgate.net Compounds derived from the indazole scaffold are being investigated for numerous diseases, highlighting the broad therapeutic potential of this chemical class. nih.govresearchgate.net this compound serves as a valuable intermediate, providing a chemical handle for the synthesis of more complex derivatives tailored for specific therapeutic targets.

Below is a table summarizing some of the key emerging therapeutic applications for indazole derivatives:

| Therapeutic Area | Mechanism of Action / Target | Example Application / Finding |

| Oncology | Kinase Inhibition (e.g., FGFR, EGFR, ALK) | Indazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell growth and proliferation. nih.govnih.gov |

| Inflammation | Inhibition of inflammatory mediators (e.g., PDE-4, NOS) | Derivatives have been shown to inhibit phosphodiesterase 4 (PDE-4) or nitric oxide synthase (NOS), enzymes involved in the inflammatory response. sci-hub.se |

| Infectious Diseases | Antimicrobial, Antifungal, Antiprotozoal | Certain indazole compounds have demonstrated potent activity against pathogens like Giardia intestinalis and Candida albicans. nih.govresearchgate.net |

| Neurological Disorders | Serotonin (B10506) Receptor (5-HT) Modulation | Indazole derivatives have been designed to interact with serotonin receptors, suggesting potential applications in treating conditions like migraine or neurodegenerative diseases. nih.govsci-hub.se |

| HIV/AIDS | Anti-HIV Activity | The indazole scaffold is present in compounds that exhibit anti-HIV properties, making it a point of interest for developing new antiviral drugs. researchgate.netresearchgate.net |

The ongoing research into these and other areas continues to affirm the status of indazole as a "privileged scaffold" in medicinal chemistry, with the potential to yield novel treatments for a wide spectrum of human diseases. benthamdirect.com

Q & A

Q. What are the established synthetic routes for 5-Bromo-6-nitro-1H-indazole?

The synthesis typically involves nitration of bromo-indazole precursors. For example, regioselective nitration of 5-bromo-1H-indazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can introduce the nitro group at the 6-position. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical to isolate the product. Similar methodologies are used for nitro-substituted indazoles, as described in studies on 3-Bromo-6-nitro-1H-indazole derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- Mass spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺).

- HPLC : To assess purity (>95%, as seen in analogous bromo-nitroindazoles).

- Melting point analysis : Reported ranges (e.g., 123–127°C for 5-Bromo-1H-indazole) help verify purity .

Q. What challenges arise in crystallizing this compound for X-ray diffraction?

Heavy atoms like bromine cause absorption artifacts, while nitro groups may induce disorder. Solutions include:

- Using SHELXL for absorption correction (Gaussian integration) and twin refinement.

- Optimizing crystallization via slow evaporation in DMSO/water or ethanol .

Advanced Research Questions

Q. How can synthetic byproducts in this compound synthesis be minimized?

- Temperature control : Nitration at 0–5°C reduces side reactions.

- Regioselective directing : Bromine’s meta-directing effect guides nitro placement; DFT modeling predicts electrophilic attack sites.

- In-situ monitoring : Use HPLC or TLC to track reaction progress .

Q. How to resolve contradictions between computational and experimental data on substituent effects?

- Cross-validation : Compare DFT-predicted electron density maps with experimental NMR shifts (e.g., nitro group deshielding).

- Error analysis : Assess crystallographic refinement residuals (e.g., R-factor < 0.05 using SHELXL) to validate structural models .

Q. What strategies address crystallographic disorder in nitro-substituted indazoles?

- Twin refinement : SHELXL’s TWIN/BASF commands model overlapping lattices.

- Dynamic disorder analysis : Use anisotropic displacement parameters for nitro groups.

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution .

Q. How to evaluate the electronic impact of bromo and nitro substituents on indazole reactivity?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

- Experimental validation : Cyclic voltammetry measures redox potentials, correlating with computational predictions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.